molecular formula C13H15N5O3S B12934661 3-[(Dimethylsulfamoyl)amino]-N-(pyrimidin-2-yl)benzamide CAS No. 90234-16-5

3-[(Dimethylsulfamoyl)amino]-N-(pyrimidin-2-yl)benzamide

Cat. No.: B12934661
CAS No.: 90234-16-5
M. Wt: 321.36 g/mol
InChI Key: QJZDMCXOZLSRAF-UHFFFAOYSA-N
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Description

3-((N,N-Dimethylsulfamoyl)amino)-N-(pyrimidin-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a pyrimidinyl group and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((N,N-Dimethylsulfamoyl)amino)-N-(pyrimidin-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with pyrimidine-2-carboxylic acid under dehydrating conditions to form the amide bond.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced by reacting the intermediate product with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-((N,N-Dimethylsulfamoyl)amino)-N-(pyrimidin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-((N,N-Dimethylsulfamoyl)amino)-N-(pyrimidin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-((N,N-Dimethylsulfamoyl)amino)-N-(pyrimidin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-((N,N-Dimethylsulfamoyl)amino)-N-(pyrimidin-4-yl)benzamide
  • 3-((N,N-Dimethylsulfamoyl)amino)-N-(pyrimidin-5-yl)benzamide

Uniqueness

3-((N,N-Dimethylsulfamoyl)amino)-N-(pyrimidin-2-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs.

Properties

CAS No.

90234-16-5

Molecular Formula

C13H15N5O3S

Molecular Weight

321.36 g/mol

IUPAC Name

3-(dimethylsulfamoylamino)-N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C13H15N5O3S/c1-18(2)22(20,21)17-11-6-3-5-10(9-11)12(19)16-13-14-7-4-8-15-13/h3-9,17H,1-2H3,(H,14,15,16,19)

InChI Key

QJZDMCXOZLSRAF-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CC=N2

Origin of Product

United States

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